molecular formula C19H16N2 B13134023 N,N-diphenylbenzamidine

N,N-diphenylbenzamidine

Cat. No.: B13134023
M. Wt: 272.3 g/mol
InChI Key: PTXGUWDEUKICHG-UHFFFAOYSA-N
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Description

N,N-diphenylbenzamidine is an organic compound with the molecular formula C19H16N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups. This compound is known for its unique chemical properties and has been studied extensively in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diphenylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline. The reaction mixture is then heated, and the product is isolated and purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenylbenzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N,N-diphenylbenzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities and interactions with enzymes.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diphenylbenzamidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites of enzymes, blocking their catalytic activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-diphenylbenzidine: A related compound with similar structural features but different chemical properties.

    N,N’-diphenylbenzamidinate: Another derivative with distinct reactivity and applications.

Uniqueness

N,N-diphenylbenzamidine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

N,N-diphenylbenzenecarboximidamide

InChI

InChI=1S/C19H16N2/c20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H

InChI Key

PTXGUWDEUKICHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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